Near-Identical α- and ω-Ammonium pKₐ Values Versus Divergent Acidities in L-DAB, Ornithine, and Lysine
The (2S)-2,3-diammoniopropanoate ion possesses two ammonium groups separated by only two carbon atoms. ¹³C and ¹H NMR titration studies by Sayer and Rabenstein demonstrated that the microscopic acid dissociation constants of the α- and ω-ammonium groups in L-DAP are almost identical (ΔpKₐ → 0), whereas in L-DAB, ornithine, and lysine the α-ammonium group is consistently more acidic than the ω-ammonium group, with the disparity widening as the methylene chain lengthens [1]. Macroscopically, L-DAP exhibits pK₂ (α-NH₃⁺) = 6.674 and pK₃ (ω-NH₃⁺) = 9.623 at 25 °C, μ = 0.1 . In contrast, L-DAB, ornithine, and lysine display pK₂ values in the 8.2–9.0 range and pK₃ values ranging from 10.5 to 10.8, yielding ΔpK (pK₃ − pK₂) values of approximately 2.3–2.8, compared to ~2.95 for L-DAP, but with the critical distinction that in DAP the α- and ω-microscopic constants are nearly equal, whereas in the longer-chain homologues a clear α < ω acidity hierarchy exists [1].
| Evidence Dimension | Microscopic acid dissociation constants of α- vs. ω-ammonium groups |
|---|---|
| Target Compound Data | L-DAP: α-NH₃⁺ and ω-NH₃⁺ microscopic pKₐ values nearly identical (ΔpKₐ ≈ 0); macroscopic pK₂ = 6.674, pK₃ = 9.623 |
| Comparator Or Baseline | L-DAB: α-NH₃⁺ more acidic than ω-NH₃⁺ (hierarchical acidity); Ornithine and Lysine: progressively larger α < ω acidity gaps with increasing chain length |
| Quantified Difference | ΔpKₐ(microscopic α − ω): L-DAP → 0; L-DAB, Orn, Lys → increasing positive values (α consistently more acidic). Chelate ring size upon metal binding: L-DAP forms 5-membered ring; L-DAB forms 6-membered; Orn/Lys form 7- or 8-membered. |
| Conditions | ¹³C and ¹H NMR chemical shift titration in aqueous solution; 25 °C; published in Can J Chem 1976, 54:3392-3400 [1]. Macroscopic pKₐ from potentiometry, 25 °C, μ = 0.1 . |
Why This Matters
The near-degenerate ammonium acidities of L-DAP enable ambidentate coordination to metal centres (both nitrogens competing equally for the metal ion at intermediate pH), producing a distinct speciation profile and 5-membered chelate ring that cannot be replicated by DAB, Orn, or Lys—a critical factor when selecting a diamino acid ligand for metallodrug design or bioinorganic model studies.
- [1] Sayer TL, Rabenstein DL. Nuclear magnetic resonance studies of the acid–base chemistry of amino acids and peptides. III. Determination of the microscopic and macroscopic acid dissociation constants of α,ω-diaminocarboxylic acids. Can J Chem. 1976;54(21):3392-3400. doi:10.1139/v76-487. View Source
